molecular formula C14H15N5O3 B4137083 N-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide

N-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide

Cat. No.: B4137083
M. Wt: 301.30 g/mol
InChI Key: OZWOQANXNAJHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its structure includes a 4-ethoxyphenyl carboxamide substituent, which distinguishes it from related derivatives. This compound falls within the triazolopyrimidine class, known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The ethoxy group at the para position of the phenyl ring may enhance lipophilicity and metabolic stability compared to smaller substituents like methoxy or halogens .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-oxo-7,8-dihydro-6H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-2-22-10-5-3-9(4-6-10)16-13(21)11-7-12(20)19-8-15-18-14(19)17-11/h3-6,8,11H,2,7H2,1H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWOQANXNAJHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N3C=NN=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

Triazolopyrimidine derivatives share a common bicyclic framework but differ in substituent patterns and ring saturation. Key structural distinctions include:

Compound Name Core Structure Substituents Key Structural Features
Target Compound [1,2,4]Triazolo[4,3-a]pyrimidine N-(4-ethoxyphenyl) carboxamide at C7; 5-oxo group Ethoxy group enhances lipophilicity; boat conformation in pyrimidine ring possible
N-(3-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide [1,2,4]Triazolo[1,5-a]pyrimidine N-(3-methoxyphenyl) carboxamide at C5; 7-oxo group Meta-methoxy group reduces steric hindrance; planar pyrimidine ring
7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide [1,2,4]Triazolo[1,5-a]pyrimidine 4-Chlorophenyl at C7; 4-methoxyphenyl carboxamide at C6 Chlorine substituent increases electron-withdrawing effects; methyl group at C5 alters steric bulk
(5R,7S)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide Pyrazolo[1,5-a]pyrimidine 4-Ethylphenyl and trifluoromethyl groups; 4-methoxybenzyl carboxamide Chiral centers (C5, C7); trifluoromethyl enhances metabolic stability

Electronic and Steric Effects

  • Ethoxy vs.
  • Halogen vs. Alkyl Substituents : Chlorophenyl () and trifluoromethyl () groups introduce electron-withdrawing effects, altering binding affinity compared to the electron-donating ethoxy group.

Comparison with Other Derivatives

  • Compound : Utilizes a 4-chlorophenyl substituent introduced via Suzuki coupling, followed by carboxamide formation .
  • Compound : Employs multi-step reactions, including cyclization and amidation, with ethylphenyl and methoxyphenyl groups added sequentially .
  • Compound : Synthesized via refluxing thioxopyrimidine derivatives with benzaldehyde analogs, highlighting the role of acetic acid/acetic anhydride in cyclization .

Activity of the Target Compound

  • Anti-inflammatory Effects : Inhibition of COX-2 or cytokine production (e.g., compound) .
  • Antimicrobial Activity : Disruption of bacterial cell membranes or enzyme inhibition (e.g., and compounds) .
  • Anticancer Potential: Induction of apoptosis via kinase inhibition (e.g., and compounds) .

Substituent-Driven Activity Trends

Substituent Biological Impact Example Compound
4-Ethoxyphenyl Enhanced lipophilicity and metabolic stability Target Compound
4-Chlorophenyl Increased enzyme inhibition (e.g., DHFR) Compound
Trifluoromethyl Improved blood-brain barrier penetration Compound
3-Methoxyphenyl Reduced steric hindrance for receptor binding Compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide
Reactant of Route 2
N-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.